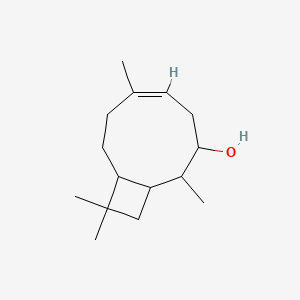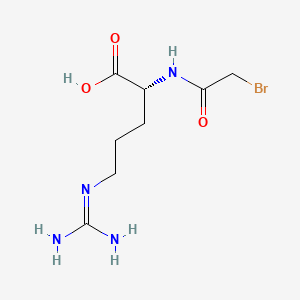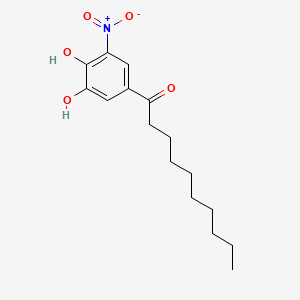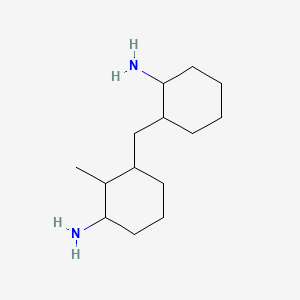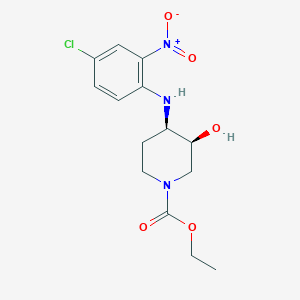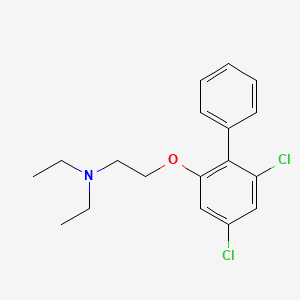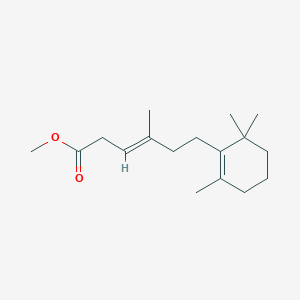
12'-Hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trionephosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate is a complex chemical compound known for its unique structure and properties. It belongs to the class of ergot alkaloids, which are naturally occurring compounds derived from the ergot fungus. These compounds have a wide range of biological activities and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the isolation of the ergot alkaloid precursor, followed by a series of chemical reactions to introduce the hydroxy, isobutyl, and isopropyl groups. The final step involves the phosphorylation of the compound to form the phosphate ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specialized equipment and reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of ergot alkaloids.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate can be compared with other ergot alkaloids, such as:
Ergotamine: Known for its use in treating migraines.
Ergocryptine: Studied for its potential effects on prolactin secretion.
Ergovaline: Found in certain grasses and known for its toxic effects on livestock.
The uniqueness of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate lies in its specific functional groups and phosphate ester, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6045-63-2 |
|---|---|
Molekularformel |
C32H44N5O9P |
Molekulargewicht |
673.7 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C32H41N5O5.H3O4P/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);(H3,1,2,3,4)/t20-,24-,25-,26+,31-,32+;/m1./s1 |
InChI-Schlüssel |
PFQLMECPCIPLLO-MWGFOZFTSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
Kanonische SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


